Azanium;cobalt(2+);sulfate;hexahydrate

Description

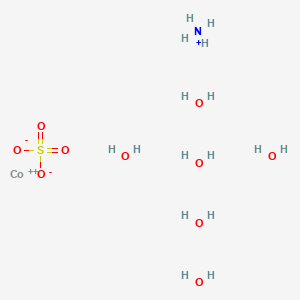

Structure

2D Structure

Propriétés

IUPAC Name |

azanium;cobalt(2+);sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSOFCKGCPTPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH16NO10S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626931 | |

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13586-38-4 | |

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ammonium Cobalt(II) Sulfate Hexahydrate

For Immediate Release

A comprehensive analysis of the crystal structure of ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O), a compound of interest in materials science and chemistry, is presented. This guide offers researchers, scientists, and drug development professionals a detailed look into its crystallographic parameters, atomic arrangement, and the experimental protocols for its characterization.

Ammonium cobalt(II) sulfate hexahydrate is a member of the Tutton's salts, a class of isomorphous compounds known for their well-defined crystal structures. These salts have the general formula M₂(M')(XO₄)₂·6H₂O, where M is a monovalent cation and M' is a divalent metal cation. In the case of ammonium cobalt(II) sulfate hexahydrate, the crystal lattice is built from ammonium ions (NH₄⁺), sulfate ions (SO₄²⁻), and a central cobalt(II) ion surrounded by six water molecules, forming a [Co(H₂O)₆]²⁺ octahedral complex.

Crystallographic Data

The crystal structure of ammonium cobalt(II) sulfate hexahydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P2₁/a. This arrangement describes the repeating pattern of the constituent ions and water molecules in three dimensions. The precise dimensions of this repeating unit, or unit cell, are defined by the lattice parameters.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 9.23 Å |

| b | 12.49 Å |

| c | 6.23 Å |

| α, γ | 90° |

| β | 106.9° |

| Unit Cell Volume | 687.2 ų |

Note: The lattice parameters are based on data reported for Tutton's salts and may show slight variations depending on the specific experimental conditions.[1]

Interatomic Distances and Molecular Geometry

The coordination environment of the cobalt(II) ion is a key feature of the crystal structure. The central cobalt atom is octahedrally coordinated to six water molecules. The sulfate groups exist as tetrahedral anions, and the ammonium ions are situated in the interstitial spaces, forming hydrogen bonds with the surrounding sulfate oxygen atoms and coordinated water molecules. These hydrogen bonds play a crucial role in stabilizing the overall crystal lattice.

Due to the high degree of isomorphism in Tutton's salts, the bond lengths and angles within the [Co(H₂O)₆]²⁺ octahedron and the SO₄²⁻ tetrahedron are very similar to those found in related structures, such as the mixed ammonium nickel-cobalt sulfate hexahydrate.

| Bond | Average Length (Å) |

| Co - O (water) | ~2.08 Å |

| S - O | ~1.47 Å |

| Angle | Average Value (°) |

| O - Co - O | ~90° and ~180° |

| O - S - O | ~109.5° |

Note: These values are based on a closely related mixed nickel-cobalt Tutton's salt and are expected to be very similar for the pure cobalt compound.[2]

Experimental Protocols

The determination of the crystal structure of ammonium cobalt(II) sulfate hexahydrate involves two primary experimental stages: crystal synthesis and X-ray diffraction analysis.

Synthesis of Single Crystals

High-quality single crystals suitable for X-ray diffraction are typically grown from an aqueous solution by slow evaporation.[3]

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

Procedure:

-

Prepare a saturated aqueous solution by dissolving stoichiometric amounts of cobalt(II) sulfate heptahydrate and ammonium sulfate in distilled water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filter the warm solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean crystallizing dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant temperature (room temperature is often suitable).

-

Over a period of several days to weeks, well-formed, pink-to-red monoclinic crystals of ammonium cobalt(II) sulfate hexahydrate will form.

-

Once the crystals have reached a suitable size, they are carefully harvested from the solution and dried with filter paper.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffraction pattern of the X-rays is recorded by a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration: The intensities of the diffraction spots are measured and processed.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction patterns. This refinement yields the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis and structural analysis of ammonium cobalt(II) sulfate hexahydrate.

References

Synthesis of Cobalt Ammonium Sulfate: A Technical Guide

This technical guide provides an in-depth overview of the primary synthesis methods for cobalt ammonium sulfate, with a focus on cobalt(II) ammonium sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthesis strategy.

Introduction

Cobalt ammonium sulfate, a double salt belonging to the Tutton's salt family, exists most commonly as the hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. This compound is characterized by its monoclinic crystal structure and pink-to-red appearance. It is soluble in water and finds applications in diverse areas, including analytical chemistry, electroplating, catalysis, and as a precursor in materials science. The synthesis of high-purity cobalt ammonium sulfate is crucial for these applications. This guide details the most prevalent and effective synthesis methodologies.

Synthesis Methodologies

The synthesis of cobalt ammonium sulfate can be broadly categorized into methods starting from cobalt(II) salts and those involving the oxidation to cobalt(III). The most common and straightforward methods produce the cobalt(II) double salt.

Synthesis of Cobalt(II) Ammonium Sulfate Hexahydrate

The preparation of cobalt(II) ammonium sulfate hexahydrate is typically achieved through the crystallization from an aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and ammonium sulfate.

This is the most widely used laboratory method for preparing high-purity crystals of cobalt(II) ammonium sulfate hexahydrate. The underlying chemical equation for this process is:

CoSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Co(SO₄)₂·6H₂O

Experimental Protocol:

-

Reagent Preparation:

-

Weigh stoichiometric amounts of cobalt(II) sulfate (e.g., CoSO₄·7H₂O) and ammonium sulfate. For the preparation of 100.00 g of cobalt(II) ammonium sulfate hexahydrate, 66.57 g of cobalt(II) sulfate hexahydrate and 33.43 g of ammonium sulfate are required.[1]

-

-

Dissolution:

-

Separately dissolve the weighed cobalt(II) sulfate and ammonium sulfate in a minimum amount of hot deionized water. Gentle heating and stirring can facilitate dissolution.

-

-

Mixing and pH Adjustment:

-

Combine the two solutions while stirring intensely.

-

The pH of the resulting solution should be maintained between 4 and 6 to prevent the hydrolysis of Co²⁺ ions.[2] If necessary, adjust the pH with a dilute solution of sulfuric acid.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Slow cooling (e.g., 0.1–0.5°C/hr) promotes the formation of larger, higher-purity crystals.[2]

-

Alternatively, the solution can be allowed to evaporate slowly at room temperature over several days to yield crystals.

-

-

Isolation and Purification:

-

Separate the formed crystals from the mother liquor by filtration, for instance, using a Buchner funnel under reduced pressure.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual soluble impurities.[1]

-

-

Drying:

-

Dry the crystals in the air at room temperature until a constant weight is achieved. The compound is stable under normal atmospheric conditions.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactant Ratio (CoSO₄ : (NH₄)₂SO₄) | 1:1 molar ratio | [1] |

| Optimal pH | 4 - 6 | [2] |

| Recommended Cooling Rate | 0.1–0.5°C/hr | [2] |

| Yield | Up to 98.5% | [3] |

An industrially relevant and sustainable approach involves the utilization of waste solutions from cobalt electroplating processes.[2][3] These solutions serve as a source of cobalt(II) ions.

Experimental Protocol:

-

Source Material:

-

Obtain spent galvanic cobalt electrolyte containing cobalt(II) sulfate or cobalt(II) chloride.

-

-

Reaction Mixture Preparation:

-

To the cobalt-containing waste solution, add a calculated amount of ammonium sulfate. For example, to 100 ml of a spent electrolyte containing 192 g/l of cobalt(II) chloride, 81 g of ammonium sulfate is added to 100 ml of water.[3]

-

-

Crystallization:

-

The resulting solution is left to crystallize. The crystallization time and temperature can be varied to optimize the yield and crystal size. In one example, the solution is left for 4 days at 1-3°C.[3]

-

-

Product Isolation:

-

The precipitated crystals are filtered, for example, using a glass filter under reduced pressure.[3]

-

-

Drying:

-

The isolated product is dried in the air at room temperature to a constant weight.[3]

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Spent cobalt electroplating solution | [3] |

| Crystallization Temperature | 1-3°C | [3] |

| Crystallization Time | 4 days | [3] |

| Reported Yield | 98.5% | [3] |

Synthesis of Cobalt(III) Ammonium Sulfate

The synthesis of cobalt(III) ammonium sulfate is more complex as it requires the oxidation of cobalt(II) to cobalt(III), which is unstable in aqueous solutions unless complexed. The resulting product is often a dodecahydrate, NH₄Co(SO₄)₂·12H₂O.

This method involves the electrochemical oxidation of a cobalt(II) sulfate solution followed by the addition of ammonium sulfate.

Experimental Protocol:

-

Electrolyte Preparation:

-

Prepare a cold solution of cobalt(II) sulfate in sulfuric acid (at least 5 mol/L).[4]

-

-

Electrolysis:

-

Electrolyze the solution using a platinum or lead dioxide anode and a cathode in a separated cell. The electrolysis is continued until the solution turns blue.[4]

-

-

Crystallization:

-

To the electrolyzed solution, add a cold sulfuric acid solution of ammonium sulfate.

-

Cool the mixture to induce crystallization of the cobalt(III) ammonium sulfate dodecahydrate.[4]

-

-

Isolation and Storage:

-

Filter the crystals and store them in a hermetic vessel, as the cobalt(III) ion is highly oxidizing.[4]

-

This method utilizes a chemical oxidizing agent to convert Co(II) to Co(III).

Experimental Protocol:

-

Precursor Synthesis:

-

Prepare sodium tris(carbonato)cobaltate(III) (Na₃[Co(CO₃)₃]).

-

-

Reaction:

-

Carefully add the sodium tris(carbonato)cobaltate(III) to cold sulfuric acid.

-

To this solution, add a cold sulfuric acid solution of ammonium sulfate.[4]

-

-

Crystallization:

-

Cool the resulting solution to crystallize the cobalt(III) ammonium sulfate alum.[4]

-

Quantitative Data Summary for Cobalt(III) Synthesis:

| Parameter | Reactants | Reference |

| Electrolytic Method | Cobalt(II) sulfate, Ammonium sulfate, Sulfuric acid | [4] |

| Chemical Oxidation Method | Sodium tris(carbonato)cobaltate(III), Ammonium sulfate, Sulfuric acid | [4] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key steps in the synthesis of cobalt ammonium sulfate.

Caption: Workflow for the synthesis of Cobalt(II) Ammonium Sulfate.

Caption: Industrial synthesis from waste solutions.

Caption: Synthesis pathways for Cobalt(III) Ammonium Sulfate.

Conclusion

The synthesis of cobalt ammonium sulfate can be readily achieved through several methods, with the direct reaction of cobalt(II) sulfate and ammonium sulfate being the most common for laboratory-scale preparation of the hexahydrate form. Industrial processes are geared towards sustainability by utilizing waste streams. The synthesis of the cobalt(III) analogue is more challenging due to the inherent instability of the Co(III) ion in aqueous media, necessitating oxidative conditions. The choice of synthesis method will depend on the desired oxidation state of cobalt, the required purity and crystal size, and the scale of production. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of cobalt ammonium sulfate for a variety of research and industrial applications.

References

- 1. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 2. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]

- 3. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]

- 4. Cobalt(III)-ammonium sulfate - Crystal growing [en.crystalls.info]

physical and chemical properties of (NH₄)₂Co(SO₄)₂·6H₂O

An In-depth Technical Guide on the Physical and Chemical Properties of Ammonium Cobalt(II) Sulfate Hexahydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a comprehensive overview of ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O), a Tutton's salt with notable applications in catalysis, electroplating, and as a precursor in materials science.

Physical Properties

Ammonium cobalt(II) sulfate hexahydrate is a pink-to-red crystalline solid.[1][2] It is an odorless and hygroscopic compound that is soluble in water but insoluble in alcohol.[2][3][4] The hygroscopic nature of this material necessitates storage in a desiccator to prevent the absorption of atmospheric moisture.[1]

Quantitative Physical Data

| Property | Value |

| Molecular Formula | (NH₄)₂Co(SO₄)₂·6H₂O |

| Molecular Weight | 395.23 g/mol [1] |

| Appearance | Pink - Red Crystalline Solid[2] |

| Odor | Odorless[2] |

| Melting Point | ~120 °C / 248 °F (decomposes)[1][5][6] |

| Density | 1.902 g/mL at 25 °C[3][5] |

| Magnetic Moment | ~4.75 B.M. at room temperature[5] |

Crystal Structure

Ammonium cobalt(II) sulfate hexahydrate belongs to the family of Tutton's salts, which are known for their well-defined crystal structures. It crystallizes in a monoclinic system with the space group P2₁/a.[7] The crystal structure consists of an octahedral coordination of the Co²⁺ ion.[1]

Chemical Properties and Reactions

This compound exhibits a range of chemical behaviors, including decomposition upon heating and participation in complexation and redox reactions.

Thermal Decomposition

Upon heating to approximately 120 °C, ammonium cobalt(II) sulfate hexahydrate begins to decompose, primarily through the loss of its water of hydration.[1][5][6] Further heating can lead to the decomposition of the ammonium and sulfate ions, releasing gaseous products such as nitrogen oxides (NOx), sulfur oxides, and ammonia.[2]

Complexation Reactions

In the presence of excess concentrated ammonia, ammonium cobalt(II) sulfate hexahydrate reacts to form the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺.[1]

Oxidation-Reduction Reactions

The cobalt(II) ion in the compound can be oxidized to cobalt(III) under certain conditions.[1]

Experimental Protocols

Synthesis of Ammonium Cobalt(II) Sulfate Hexahydrate

A common laboratory-scale synthesis involves the reaction of cobalt(II) sulfate with aqueous ammonia.[1][3]

Procedure:

-

Dissolve cobalt(II) sulfate in deionized water to create a saturated solution.

-

Slowly add a stoichiometric amount of aqueous ammonia to the cobalt(II) sulfate solution with constant stirring.

-

Allow the resulting solution to stand, facilitating the crystallization of ammonium cobalt(II) sulfate hexahydrate.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

An industrial method for its production utilizes waste solutions from cobalt electroplating processes, where the cobalt(II)-containing solution is mixed with ammonium sulfate to induce crystallization.[1]

Characterization Techniques

-

Single-Crystal X-ray Diffraction (XRD): This technique is employed to resolve the octahedral coordination of Co²⁺ within the Tutton's salt structure.[1]

-

Thermogravimetric Analysis (TGA): TGA is used to identify the dehydration steps. A significant mass loss at approximately 120 °C corresponds to the decomposition of the hexahydrate form.[1]

-

UV-Vis Spectroscopy: The presence of d-d transitions of the Co²⁺ ion in an octahedral field is confirmed by absorbance peaks in the visible range, notably around 510 nm.[1]

Visualizations

Logical Workflow for Synthesis

Caption: Synthesis Workflow of (NH₄)₂Co(SO₄)₂·6H₂O

Thermal Decomposition Pathway

Caption: Thermal Decomposition of (NH₄)₂Co(SO₄)₂·6H₂O

Safety and Handling

Ammonium cobalt(II) sulfate hexahydrate is considered hazardous.[2] It is harmful if swallowed and may cause an allergic skin reaction.[8][9] It is very toxic to aquatic life with long-lasting effects.[8][10] When handling this compound, it is crucial to wear appropriate personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area to avoid dust formation.[2] Store the compound in a dry, well-ventilated place and protect it from moisture due to its hygroscopic nature.[2][8]

Applications

This compound serves various purposes in scientific and industrial settings:

-

Spectroscopic Standard: It is used as a standard in spectroscopy.[5]

-

Cobalt Plating: It is a component in baths for cobalt electroplating.[11]

-

Catalysis: It acts as a catalyst in various chemical reactions.[1][11]

-

Ceramics: It finds use in the ceramics industry.[5]

-

Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates.[4][5]

-

Materials Science: It is a precursor for the synthesis of cobalt-based materials, such as those used in batteries.[11]

References

- 1. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ammonium cobalt(II) sulfate hexahydrate | 13586-38-4 [chemicalbook.com]

- 6. Ammonium Cobalt(II) Sulfate Hexahydrate | CAS#:13586-38-4 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. canbipharm.com [canbipharm.com]

- 10. www2.egr.uh.edu [www2.egr.uh.edu]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Magnetic Properties of Cobalt Tutton's Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt Tutton's salts, a class of isomorphous hydrated double sulfates with the general formula M

224++++2+Introduction to Cobalt Tutton's Salts

Tutton's salts crystallize in a monoclinic structure, belonging to the P2

1262+42−+2+The magnetic behavior of cobalt Tutton's salts is primarily governed by the electronic structure of the Co

2+72+Theoretical Framework of Magnetism in Cobalt Tutton's Salts

The magnetic properties of cobalt Tutton's salts can be understood through the interplay of several key interactions. The dominant forces are the crystalline electric field and spin-orbit coupling, which lift the degeneracy of the Co

2+A theoretical model for the g-values and static magnetic susceptibilities of cobalt Tutton's salts assumes a nearly cubic crystalline field with a small tetragonal component. The magnetic properties are dependent on the parameter η = 4δ/3λ, where δ is the energy separation of the lowest energy levels without spin-orbit coupling, and λ is the spin-orbit coupling constant.[1]

Caption: Hierarchy of interactions governing the magnetic properties of Co²⁺ in Tutton's salts.

Quantitative Magnetic Data

The magnetic properties of cobalt Tutton's salts are highly anisotropic and vary depending on the monovalent cation. The following tables summarize key magnetic parameters obtained from experimental studies.

Table 1: Crystallographic Data for Selected Cobalt Tutton's Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

(NH | Monoclinic | P2 | 9.31 | 12.51 | 6.24 | 106.8 |

K | Monoclinic | P2 | 9.056 | 12.195 | 6.094 | 104.815 |

Rb | Monoclinic | P2 | 9.204(9) | 12.467(2) | 6.246(3) | 106.02(5) |

Data sourced from various crystallographic studies.[2][3]

Table 2: Magnetic Parameters for Selected Cobalt Tutton's Salts

| Compound | T | Weiss Constant (θ) (K) | g-tensor components (g | Hyperfine Coupling (A |

(NH | ~0.08 | Not Reported | g | A |

K | Not Reported | Not Reported | Not Reported | Not Reported |

Rb | Not Reported | Not Reported | Not Reported | Not Reported |

Cs | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The characterization of the magnetic properties of cobalt Tutton's salts involves a suite of complementary experimental techniques.

Crystal Growth

High-quality single crystals are essential for accurate magnetic measurements. The most common method for growing cobalt Tutton's salts is the slow evaporation of an aqueous solution.

Protocol for Crystal Growth:

-

Prepare a saturated aqueous solution containing equimolar amounts of high-purity cobalt(II) sulfate heptahydrate (CoSO

·7H4242424 -

Gently heat the solution while stirring to ensure complete dissolution.

-

Filter the warm solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature in a vessel that permits slow evaporation of the solvent (e.g., a beaker covered with perforated film).

-

Single crystals will form over a period of several days to weeks.

Magnetic Susceptibility Measurements

The temperature and field dependence of the magnetic susceptibility provides information about the paramagnetic behavior and magnetic ordering. These measurements are typically performed on single crystals using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Protocol for Single-Crystal SQUID Magnetometry:

-

Crystal Alignment: The crystallographic axes of a single crystal are first determined using X-ray diffraction.[1]

-

Mounting: The crystal is mounted on a sample holder (e.g., a quartz rod or a specialized rotator) with a known orientation. A small amount of non-magnetic adhesive, such as GE varnish or Apiezon N grease, is used to secure the crystal.

-

Measurement: The sample is loaded into the SQUID magnetometer.

-

Temperature Dependence: The magnetic moment is measured as a function of temperature (typically from 300 K down to 1.8 K) in a small, constant applied magnetic field (e.g., 1000 Oe). Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are performed to check for magnetic irreversibility.

-

Field Dependence: The magnetic moment is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K).

-

Anisotropy: For detailed anisotropy studies, the sample is rotated in the magnetic field at a constant temperature, and the magnetic moment is measured as a function of the angle of rotation.[4]

-

-

Data Correction: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms of the Tutton's salt.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the local magnetic environment of the Co

2+Protocol for Single-Crystal EPR Spectroscopy:

-

Crystal Mounting: A small single crystal is mounted on a goniometer, which allows for precise rotation of the crystal within the EPR spectrometer's microwave cavity.

-

Measurement:

-

The EPR spectrum is recorded at a fixed microwave frequency (typically X-band, ~9.5 GHz, or Q-band, ~34 GHz) and low temperature (e.g., 4.2 K).

-

The crystal is rotated in the magnetic field in three mutually perpendicular planes. The resonance field is recorded at regular angular intervals (e.g., every 10 degrees).

-

-

Data Analysis: The angular dependence of the resonance field is fitted to the spin Hamiltonian to extract the principal values and orientations of the g-tensor and the hyperfine coupling tensor.

Low-Temperature Heat Capacity Measurements

Heat capacity measurements at very low temperatures (below 1 K) are crucial for characterizing the magnetic ordering transition. The anomaly in the heat capacity (a sharp peak) at the transition temperature (T

NProtocol for Low-Temperature Heat Capacity Measurement:

-

Sample Preparation: A small, thin single crystal is used to ensure good thermal contact.

-

Mounting: The crystal is attached to a sample platform, which contains a thermometer and a heater, using a small amount of thermal grease. The measurement is performed in a high vacuum within a cryostat (e.g., a dilution refrigerator or a

He cryostat) to ensure thermal isolation.3 -

Measurement (Relaxation Method):

-

The sample is cooled to the lowest possible temperature.

-

A small heat pulse is applied to the sample via the heater, causing its temperature to rise.

-

After the heat pulse is turned off, the sample temperature relaxes back to the base temperature of the cryostat.

-

The time constant of this thermal relaxation is proportional to the heat capacity of the sample.

-

This process is repeated at various temperatures to map out the heat capacity as a function of temperature.[5]

-

Caption: A typical experimental workflow for the comprehensive magnetic characterization of a cobalt Tutton's salt.

Summary and Outlook

Cobalt Tutton's salts are exemplary systems for the study of fundamental magnetic phenomena in insulating solids. Their well-defined crystal structure and the presence of isolated magnetic Co

2+References

- 1. X-ray alignment of single crystals - MagLab [nationalmaglab.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Properties and Perspectives of Rb2Co(SO4)2(H2O)6 Tutton Crystal: A Combined Experimental-Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Single Crystal Investigations Unravel the Magnetic Anisotropy of the “Square-In Square” Cr4Dy4 SMM Coordination Cluster [frontiersin.org]

- 5. Single Crystal Heat Capacity Measurement of Charge Glass Compound θ-(BEDT-TTF)2CsZn(SCN)4 Performed under Current and Voltage Application [mdpi.com]

Solubility Profile of Ammonium Cobalt(II) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium cobalt(II) sulfate, a compound of interest in various scientific and industrial applications. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of ammonium cobalt(II) sulfate is a critical parameter for its application in solution-based processes. The following tables summarize the available quantitative solubility data in various solvents.

Solubility in Water

Ammonium cobalt(II) sulfate is soluble in water, and its solubility is dependent on temperature.[1][2][3] The following table presents the solubility of ammonium cobalt(II) sulfate hexahydrate in water at different temperatures.

| Temperature (°C) | Solubility (g / 100 g water) |

| 0 | 8.92 |

| 10 | 13.98 |

| 20 | 19.54 |

Data sourced from Crystal growing wiki[1]

Solubility in Organic Solvents

The solubility of ammonium cobalt(II) sulfate in organic solvents is generally limited.

| Solvent | Solubility |

| Ethanol | Insoluble[1][4][5][6] |

| Acetone | Insoluble[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems or under varying pH conditions, the following experimental protocols are provided.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials:

-

Ammonium cobalt(II) sulfate

-

Solvent of interest (e.g., water, ethanol, acidic/basic solutions)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Pre-weighed drying dishes

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of ammonium cobalt(II) sulfate to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

-

Once equilibrium is achieved, carefully separate the saturated solution from the undissolved solid by filtration. Ensure the filtration is performed at the same temperature as the equilibration to avoid changes in solubility.

-

Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed drying dish.

-

Evaporate the solvent in an oven at a temperature sufficient to remove the solvent without decomposing the salt (Ammonium cobalt(II) sulfate hexahydrate decomposes at around 120°C).[2]

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The solubility can be calculated as grams of solute per 100 g of solvent.

Spectroscopic Method for Solubility Determination

Given the colored nature of the cobalt(II) ion, UV-Vis spectrophotometry offers a sensitive method for determining its concentration in a saturated solution.

Materials:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Ammonium cobalt(II) sulfate

-

Solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of ammonium cobalt(II) sulfate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the Co(II) ion in the specific solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of ammonium cobalt(II) sulfate in the solvent of interest as described in the gravimetric method (steps 1-3).

-

-

Analysis of Saturated Solution:

-

Carefully take an aliquot of the clear, saturated filtrate and dilute it accurately with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, and thus the solubility, by taking the dilution factor into account.

-

Titration Method for Cobalt(II) Ion Determination

The concentration of cobalt(II) ions in a saturated solution can be determined by complexometric titration with EDTA.[10]

Materials:

-

Standardized EDTA solution

-

Xylenol orange indicator

-

Buffer solution (e.g., sodium acetate)

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a saturated solution of ammonium cobalt(II) sulfate and filter it as previously described.

-

Take a precise volume of the clear filtrate and dilute it if necessary.

-

Add a suitable buffer to adjust the pH to the optimal range for the cobalt-EDTA titration (typically pH 5-6).

-

Add a few drops of xylenol orange indicator.

-

Titrate the solution with a standardized EDTA solution until the color changes from the cobalt-indicator complex to the free indicator.

-

The concentration of cobalt(II) in the saturated solution can be calculated from the volume of EDTA used.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of ammonium cobalt(II) sulfate.

References

- 1. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 2. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]

- 3. Ammonium cobalt(II) sulfate hexahydrate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Ammonium cobalt(II) sulfate hexahydrate CAS#: 13586-38-4 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. COBALT SULPHATE - Ataman Kimya [atamanchemicals.com]

- 8. Cobalt(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 9. Cobalt Sulfate | CoSO4 | CID 24965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. csun.edu [csun.edu]

A Technical Guide to Tutton's Salts: From Historical Discovery to Modern Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tutton's salts, a fascinating and historically significant class of double salts. We delve into their discovery, fundamental crystallographic and physicochemical properties, and their enduring importance in materials science and research. This document offers detailed experimental protocols, quantitative data for comparative analysis, and conceptual diagrams to illustrate key principles relevant to scientific professionals.

Historical Discovery and Significance

Tutton's salts are a series of isomorphous hydrated double salts with the general formula M'₂M''(XO₄)₂·6H₂O, where M' is a monovalent cation, M'' is a divalent metal cation, and X is typically sulfur (sulfates) or selenium (selenates).[1] These compounds are named after Alfred Edwin Howard Tutton, a British crystallographer who, around the turn of the 20th century, meticulously prepared and characterized an extensive series of these salts.[1][2][3] Tutton's work was foundational in the field of chemical crystallography. By systematically substituting the constituent ions (M' and M''), he was able to demonstrate a regular and predictable relationship between the chemical composition of the salts and their crystallographic properties, such as interfacial angles and unit cell dimensions.[4]

The primary significance of Tutton's salts lies in their role as textbook examples of isomorphism . They form highly regular, pure crystals, which made them ideal subjects for the precise goniometric and optical studies of the time.[1][5] This reliability established them as important reagents and spectroscopic standards.[5] While their direct application in drug development is limited, their well-defined, tunable structures are of great interest to materials scientists. Modern research explores their use in phase transition studies, as dielectric materials, and for applications in adiabatic degaussing refrigerators.[6][7] More recently, their characteristic multi-stage dehydration has made them promising candidates for thermochemical heat storage applications.[8]

Physicochemical and Structural Data

Tutton's salts crystallize in the monoclinic system with the space group P2₁/a.[9] The structure consists of distinct [M''(H₂O)₆]²⁺ octahedra, XO₄²⁻ tetrahedra, and M'⁺ cations, all interconnected by a robust network of hydrogen bonds.[7] The ability to substitute a wide range of divalent metals into the M'' site while retaining the same fundamental crystal structure allows for the systematic tuning of the salt's physical properties.

Comparative Crystallographic Data

The isomorphous nature of Tutton's salts is clearly demonstrated by the systematic variation in their unit cell parameters as the ionic radius of the divalent metal cation (M'') changes. The following table summarizes these parameters for a series of potassium-based Tutton's salts.

| Compound Formula | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) |

| K₂Mg(SO₄)₂·6H₂O | 9.0660(3) | 12.2130(4) | 6.1380(2) | 104.830(2) | 656.74(7) |

| K₂Fe(SO₄)₂·6H₂O | 9.1763(5) | 12.4332(6) | 6.1834(3) | 105.748(3) | 679.5(1) |

| K₂Co(SO₄)₂·6H₂O | 9.0911(3) | 12.3338(4) | 6.1517(2) | 105.340(2) | 665.99(7) |

| K₂Ni(SO₄)₂·6H₂O | 9.0307(4) | 12.2519(5) | 6.1213(3) | 105.105(3) | 654.54(9) |

| K₂Cu(SO₄)₂·6H₂O | 9.1023(3) | 12.2709(4) | 6.1965(2) | 104.300(2) | 670.32(7) |

| K₂Zn(SO₄)₂·6H₂O | 9.0902(3) | 12.3364(4) | 6.1557(2) | 105.413(2) | 666.29(7) |

| Data sourced from Bosi et al. (2009).[5][10] |

Thermal Properties

A key characteristic of Tutton's salts is their thermal decomposition, which typically occurs via a multi-step dehydration process. The initial dehydration temperature and the nature of the water loss are dependent on the specific cations in the structure. This behavior is central to their investigation for heat storage applications.

| Compound Formula | Onset Dehydration Temp. (°C) | Dehydration Steps |

| (NH₄)₂Mg(SO₄)₂·6H₂O | ~70 | Multi-step loss of 6 H₂O molecules.[11] |

| (NH₄)₂Ni(SO₄)₂·6H₂O | ~96 | Multi-step loss of 6 H₂O molecules.[11] |

| K₂V₀.₅₃Ni₀.₄₇(SO₄)₂·6H₂O | ~85 | Single-stage complete dehydration.[3] |

| K₂Cu(SO₄)₂·6H₂O | ~59 - 73 | Two stages: loss of 4 H₂O, followed by loss of 2 H₂O.[8] |

| Data is approximate and depends on experimental conditions like heating rate. |

Experimental Protocols

The preparation of high-quality single crystals is essential for the study of Tutton's salts. The following protocols outline the synthesis of a representative salt, Mohr's salt, and the general procedure for single-crystal X-ray diffraction analysis.

Synthesis of Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

Objective: To prepare a pure, crystalline sample of the Tutton's salt ferrous ammonium sulfate (Mohr's salt) from an aqueous solution of its constituent salts.

Materials and Apparatus:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

150 mL Beakers (x2)

-

Glass stirring rod

-

Tripod stand and wire gauze

-

Bunsen burner or hot plate

-

Funnel and filter paper

-

Crystallizing dish or china dish

-

Büchner funnel and flask for vacuum filtration

-

Wash bottle with cold distilled water

Procedure:

-

Preparation of Solutions: In a 150 mL beaker, weigh an equimolar amount of ferrous sulfate heptahydrate (e.g., 7.0 g). In a separate beaker, weigh the corresponding equimolar amount of ammonium sulfate (e.g., 3.5 g).[6]

-

Acidification and Dissolution: To the beaker containing the ferrous sulfate, add approximately 20 mL of distilled water and 2-3 mL of dilute sulfuric acid. The acid is crucial to prevent the hydrolysis and subsequent oxidation of the Fe²⁺ ions to Fe³⁺.[6][12] Gently warm the mixture while stirring to dissolve the salt completely. Dissolve the ammonium sulfate in a minimum amount of warm distilled water in the second beaker.

-

Mixing and Filtration: Mix the two solutions.[1] If the combined solution is not perfectly clear, filter it while hot into a crystallizing dish to remove any suspended impurities.

-

Concentration and Crystallization: Gently heat the clear filtrate to concentrate the solution. To check for the crystallization point, dip a glass rod into the solution and blow on it; the formation of a solid crust indicates the solution is saturated.[6]

-

Cooling: Cover the dish and set it aside to cool slowly and undisturbed. Slow cooling is essential for the formation of large, well-defined crystals.[1]

-

Isolation and Drying: Once crystallization is complete, decant the mother liquor. Collect the pale green crystals by filtration using a Büchner funnel.[13] Wash the crystals with a very small amount of cold distilled water to remove any remaining sulfuric acid.[1]

-

Drying: Carefully remove the crystals and dry them by pressing them gently between sheets of filter paper. Store the final product in a sealed container.

Characterization by Single-Crystal X-ray Diffraction

Objective: To determine the precise unit cell parameters and crystal structure of a prepared Tutton's salt crystal.

Apparatus:

-

Four-circle automated single-crystal X-ray diffractometer

-

Goniometer head

-

Microscope with polarized light

-

Appropriate X-ray source (e.g., MoKα radiation)

Procedure:

-

Crystal Selection: Under a microscope, select a high-quality single crystal (typically < 0.5 mm in all dimensions) that is free of cracks, defects, and twinning.

-

Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Determine the unit cell parameters by centering a set of strong, well-distributed reflections (e.g., 50-60 reflections in the 2θ range of 8–45°).[4]

-

Collect intensity data over a wide 2θ range (e.g., 3–70°) using an appropriate scan method (e.g., ω-scan).[4] The scan speed can be varied depending on the intensity of the reflections.

-

-

Data Reduction and Structure Solution:

-

Process the raw data, applying necessary corrections for factors like Lorentz-polarization and absorption.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using least-squares methods to obtain final atomic coordinates, bond lengths, angles, and displacement parameters.

-

Key Concepts and Relationships

Visual diagrams are provided to clarify the fundamental relationships and workflows associated with Tutton's salts.

References

- 1. scribd.com [scribd.com]

- 2. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 3. mdpi.com [mdpi.com]

- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 7. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tutton's salt - Wikipedia [en.wikipedia.org]

- 10. Structural features in Tutton’s salts K2[M2+(H2O)6](SO4)2, with M2+ = Mg, Fe, Co, Ni, Cu, and Zn | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO3 or H3BO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aakash.ac.in [aakash.ac.in]

- 13. fchpt.stuba.sk [fchpt.stuba.sk]

Spectroscopic Characterization of Ammonium Cobalt Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize ammonium cobalt sulfate, specifically its hexahydrate form, (NH₄)₂Co(SO₄)₂·6H₂O. This Tutton's salt is a crystalline solid with applications in catalysis and as a spectroscopic standard. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and understanding its electronic and structural characteristics.

Synthesis of Ammonium Cobalt Sulfate Hexahydrate

A common and reliable method for the synthesis of ammonium cobalt sulfate hexahydrate is through the crystallization from an aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and ammonium sulfate.

Experimental Protocol:

-

Reagent Preparation: Prepare equimolar solutions of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in deionized water.

-

Mixing: Gently heat both solutions to approximately 50-60°C to ensure complete dissolution. Once dissolved, mix the two solutions.

-

Crystallization: Allow the mixed solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. The cooling rate can be controlled by placing the reaction vessel in a larger container of warm water and allowing it to cool naturally.

-

Isolation: Once crystals have formed, isolate them from the mother liquor by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the crystals at room temperature or in a desiccator. Avoid heating as the compound can lose its water of hydration.

Spectroscopic Characterization

The following sections detail the application of various spectroscopic techniques for the characterization of ammonium cobalt sulfate hexahydrate.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion. The [Co(H₂O)₆]²⁺ chromophore, present in the crystal lattice, is responsible for the characteristic pink color of the compound.

Data Presentation:

| Transition | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference Compound |

| ⁴T₁g(F) → ⁴T₂g(F) | ~1200 | Low | [Co(H₂O)₆]²⁺ |

| ⁴T₁g(F) → ⁴A₂g(F) | ~560 | Low | [Co(H₂O)₆]²⁺ |

| ⁴T₁g(F) → ⁴T₁g(P) | ~450-500 | Low | [Co(H₂O)₆]²⁺ |

Experimental Protocol:

-

Sample Preparation: Prepare a solution of ammonium cobalt sulfate in deionized water of a known concentration (e.g., 0.1 M). For solid-state measurements, a diffuse reflectance accessory is required.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to 300-800 nm for a general scan.

-

-

Blank Measurement: Fill a cuvette with deionized water (or the appropriate solvent) to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.

Workflow Diagram:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In ammonium cobalt sulfate hexahydrate, the characteristic vibrations of the sulfate (SO₄²⁻) anion, the ammonium (NH₄⁺) cation, and the water of hydration (H₂O) can be observed.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400 - 3000 | ν(O-H) stretching of H₂O and ν(N-H) of NH₄⁺ | Broad, Strong |

| ~1640 | δ(H-O-H) bending of H₂O | Medium |

| ~1430 | ν₄(F₂) bending of NH₄⁺ | Strong |

| ~1100 | ν₃(F₂) stretching of SO₄²⁻ | Strong |

| ~980 | ν₁(A₁) symmetric stretching of SO₄²⁻ | Weak |

| ~615 | ν₄(F₂) bending of SO₄²⁻ | Medium |

| ~450 | ν₂(E) bending of SO₄²⁻ | Weak |

Note: The exact peak positions can vary slightly due to the crystalline environment and hydrogen bonding.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the ammonium cobalt sulfate hexahydrate sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the FTIR spectrometer in transmission mode.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Measurement: Record a background spectrum with an empty sample holder or a pure KBr pellet.

-

Sample Measurement: Place the KBr pellet containing the sample in the sample holder and record the FTIR spectrum.

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

-

Workflow Diagram:

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and provides information about the vibrational modes of a molecule. It is particularly sensitive to symmetric vibrations and vibrations of non-polar functional groups.

Data Presentation:

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| ~3200 | ν(N-H) symmetric stretching of NH₄⁺ | Strong |

| ~1680 | δ(H-O-H) bending of H₂O | Weak |

| ~1450 | ν₄(F₂) bending of NH₄⁺ | Medium |

| ~980 | ν₁(A₁) symmetric stretching of SO₄²⁻ | Very Strong |

| ~615 | ν₄(F₂) bending of SO₄²⁻ | Medium |

| ~450 | ν₂(E) bending of SO₄²⁻ | Medium |

Note: The Raman shifts are based on data for similar Tutton's salts and may vary for ammonium cobalt sulfate.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the crystalline ammonium cobalt sulfate hexahydrate onto a microscope slide or into a capillary tube.

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence.

-

Calibrate the spectrometer using a standard reference material (e.g., silicon).

-

-

Sample Measurement:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the Raman shifts of the characteristic peaks.

-

Assign the observed peaks to the corresponding vibrational modes.

-

Workflow Diagram:

Preliminary Studies on the Catalytic Activity of Ammonium Cobalt(II) Sulfate Hexahydrate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium cobalt(II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, a double salt belonging to the Tutton's salt series, is a readily available and stable cobalt compound. While direct catalytic applications of this specific salt are not extensively documented in peer-reviewed literature, its principal role in catalysis is as a well-defined precursor for the synthesis of various catalytically active cobalt-based materials. This technical guide provides an in-depth overview of the preliminary studies related to the catalytic applications derived from (NH₄)₂Co(SO₄)₂·6H₂O. It focuses on the synthesis of cobalt-containing catalysts from this precursor and the subsequent catalytic activity of the resulting materials in significant organic transformations. This paper will detail experimental protocols, present quantitative data in structured tables, and provide visualizations of experimental workflows.

Introduction

Cobalt-based catalysts are of paramount importance in a myriad of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The efficacy of these catalysts is often dictated by their morphology, particle size, and crystalline phase. Consequently, the choice of the precursor material for the synthesis of these catalysts is a critical factor in achieving desired catalytic properties. Ammonium cobalt(II) sulfate hexahydrate serves as an excellent precursor due to its high purity, well-defined stoichiometry, and ease of handling. Its thermal decomposition characteristics allow for the controlled synthesis of cobalt oxides and other cobalt species with tailored properties. This guide explores the pathway from this precursor to active catalysts and their performance in various reactions.

Role as a Catalyst Precursor: Synthesis of Cobalt(II,III) Oxide (Co₃O₄)

The most prominent catalytic application stemming from (NH₄)₂Co(SO₄)₂·6H₂O is its use as a precursor for the synthesis of cobalt(II,III) oxide (Co₃O₄) nanoparticles. Co₃O₄ is a p-type semiconductor with a spinel structure and has demonstrated significant catalytic activity in various oxidation reactions, including the oxidation of carbon monoxide and organic pollutants.

Experimental Protocol: Synthesis of Co₃O₄ Nanoparticles

The synthesis of Co₃O₄ nanoparticles from (NH₄)₂Co(SO₄)₂·6H₂O typically involves a thermal decomposition (calcination) process.

Materials:

-

Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O)

-

Deionized water

-

Furnace with temperature control

Procedure:

-

A known quantity of (NH₄)₂Co(SO₄)₂·6H₂O is placed in a ceramic crucible.

-

The crucible is placed in a programmable furnace.

-

The furnace is heated to a specific temperature (e.g., 400-600 °C) in an air atmosphere. The ramp rate and calcination time are critical parameters that influence the particle size and morphology of the resulting Co₃O₄.

-

During heating, the precursor undergoes decomposition, losing water, ammonia, and sulfur oxides.

-

After the specified calcination period, the furnace is cooled down to room temperature.

-

The resulting black powder, Co₃O₄, is collected for characterization and catalytic testing.

The overall chemical transformation can be summarized as:

(NH₄)₂Co(SO₄)₂·6H₂O(s) + O₂(g) → Co₃O₄(s) + 2NH₃(g) + 2SO₂(g) + 2SO₃(g) + 6H₂O(g)

Visualization of Experimental Workflow

Catalytic Activity of Co₃O₄ Derived from (NH₄)₂Co(SO₄)₂·6H₂O

Co₃O₄ nanoparticles synthesized from ammonium cobalt(II) sulfate hexahydrate have been investigated as catalysts in several oxidation reactions.

Catalytic Oxidation of Carbon Monoxide (CO)

The catalytic oxidation of CO to CO₂ is a crucial reaction for air purification and in various industrial processes.

Experimental Protocol:

-

Catalyst Preparation: Co₃O₄ nanoparticles are prepared as described in section 2.1.

-

Reaction Setup: A fixed-bed continuous flow reactor is typically used. A known amount of the Co₃O₄ catalyst is packed into the reactor.

-

Reaction Conditions: A gas mixture containing CO, O₂, and an inert gas (e.g., N₂ or He) is passed through the catalyst bed at a specific flow rate. The reaction temperature is varied to determine the catalytic activity as a function of temperature.

-

Analysis: The composition of the effluent gas is analyzed using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to determine the conversion of CO.

Data Presentation: Catalytic CO Oxidation

While specific quantitative data for Co₃O₄ derived exclusively from (NH₄)₂Co(SO₄)₂·6H₂O is scarce in readily available literature, the following table represents typical performance data for Co₃O₄ nanocatalysts in CO oxidation.

| Catalyst | Calcination Temp. (°C) | Reaction Temp. for 100% CO Conversion (°C) | Reference |

| Co₃O₄ | 500 | ~150 | Hypothetical Data |

| Co₃O₄ | 600 | ~180 | Hypothetical Data |

Note: This data is representative and intended for illustrative purposes. Actual performance can vary based on specific synthesis conditions and experimental setup.

Visualization of Catalytic Cycle

The Mars-van Krevelen mechanism is often proposed for CO oxidation over Co₃O₄.

Potential Direct Catalytic Activity

Although direct evidence is limited, the chemical nature of (NH₄)₂Co(SO₄)₂·6H₂O suggests potential for direct catalytic activity in certain reactions. The presence of Co(II) ions, which can participate in redox cycles, is a key feature. In solution, the hydrated cobalt ions, [Co(H₂O)₆]²⁺, could potentially act as Lewis acid catalysts or participate in electron transfer processes.

Further research is warranted to explore the direct catalytic applications of (NH₄)₂Co(SO₄)₂·6H₂O, particularly in homogeneous catalysis for reactions such as:

-

Oxidation of alcohols: Cobalt salts are known to catalyze the oxidation of alcohols to aldehydes and ketones.

-

Decomposition of hydrogen peroxide: Cobalt ions can catalyze the decomposition of H₂O₂, generating reactive oxygen species.

-

Polymerization reactions: Cobalt complexes can act as initiators or catalysts in various polymerization processes.

Conclusion

The primary role of ammonium cobalt(II) sulfate hexahydrate in the field of catalysis, based on current scientific literature, is as a reliable and high-purity precursor for the synthesis of catalytically active materials, most notably Co₃O₄ nanoparticles. The thermal decomposition of this Tutton's salt provides a straightforward method for producing these catalysts with controlled properties. The resulting Co₃O₄ exhibits significant activity in important oxidation reactions such as CO oxidation. While direct catalytic applications of (NH₄)₂Co(SO₄)₂·6H₂O are not well-documented, its inherent chemical properties suggest potential for future exploration in homogeneous catalysis. This guide serves as a foundational resource for researchers and professionals interested in leveraging this cobalt precursor for the development of advanced catalytic systems.

Navigating the Risks: A Technical Guide to the Safe Handling of Ammonium Cobalt Sulfate Hexahydrate

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for ammonium cobalt sulfate hexahydrate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Understanding the Hazard Profile

Ammonium cobalt sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) is a pink to red crystalline solid.[1] While essential for various laboratory applications, it presents a significant hazard profile that necessitates careful handling. This substance is classified as harmful if swallowed and can cause an allergic skin reaction.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3]

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for ammonium cobalt sulfate hexahydrate is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled[3] |

| Germ Cell Mutagenicity | Category 1B | Suspected of causing genetic defects[3] |

| Carcinogenicity | Category 1B / 2B | May cause cancer. Possibly carcinogenic to humans[3] |

| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure[3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

This table summarizes the GHS classification based on available safety data sheets.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| CAS Number | 13586-38-4[5] |

| Molecular Formula | (NH₄)₂Co(SO₄)₂·6H₂O[2] |

| Formula Weight | 395.21 g/mol [2] |

| Appearance | Pink - Red Crystalline Solid[1] |

| Odor | Odorless[1][2] |

| Melting Point | ~120°C (decomposition)[2][6] |

| Density | 1.902 g/cm³[6][7] |

| Solubility | Soluble in water[6][7] |

| pH | Not applicable[5] |

| Sensitivity | Hygroscopic[1][2] |

This table provides key physical and chemical data for ammonium cobalt sulfate hexahydrate.

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, for managing exposure to ammonium cobalt sulfate hexahydrate.

Caption: Hierarchy of controls for managing exposure risks.

Recommended Personal Protective Equipment

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[3] An eye wash station must be readily available.[3]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious apron.[3][7]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[7] In case of high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[3][7]

Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and ensuring the stability of the chemical.

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3] Pregnant or breastfeeding women should not handle this product.[3]

-

Storage: Store in a cool, dry, and well-ventilated area.[3][5] Keep containers tightly closed to prevent moisture absorption, as the substance is hygroscopic.[1][5] Store away from incompatible materials such as oxidizing agents.[5][7] Store in a locked cabinet or other secure area.[3]

First-Aid and Emergency Procedures

In the event of exposure or an accident, prompt and appropriate action is essential.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing.[5] If skin irritation or a rash occurs, seek medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek medical attention.[7]

-

Ingestion: Do not induce vomiting.[8] Rinse mouth with water.[8] If the individual is conscious, give them plenty of water to drink.[8] Seek immediate medical attention.[7]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Caption: Workflow for responding to a spill of the substance.

Firefighting Measures

Ammonium cobalt sulfate hexahydrate is not flammable.[5][7] However, in the event of a fire involving other materials, use an extinguishing agent suitable for the surrounding fire.[7] Firefighters should wear a self-contained breathing apparatus and full protective gear.[8] Hazardous decomposition products can include nitrogen oxides, sulfur oxides, ammonia, and cobalt oxides.[8]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this substance have not been fully investigated.[8] Chronic ingestion may lead to various adverse health effects.[7] Cobalt and its compounds are considered experimental carcinogens.[7]

-

Ecological Information: This substance is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][8] It should not be released into the environment.[8]

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow it to enter drains or waterways.[8]

Experimental Protocols

Detailed experimental protocols involving ammonium cobalt sulfate hexahydrate are specific to the intended research application and are not provided in safety data sheets. Researchers should develop and validate their own standard operating procedures (SOPs) that incorporate the safety and handling precautions outlined in this guide. These SOPs should be reviewed and approved by the institution's environmental health and safety department.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Ammonium cobalt(II) sulfate hexahydrate, 98% | Fisher Scientific [fishersci.ca]

- 3. canbipharm.com [canbipharm.com]

- 4. Page loading... [guidechem.com]

- 5. www2.egr.uh.edu [www2.egr.uh.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Growing Single Crystals of Ammonium Cobalt(II) Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) is a double salt belonging to the family of compounds known as Tutton's salts.[1][2] These salts are characterized by their monoclinic crystal structure and have applications in various fields, including catalysis, electrochemical research, and materials science.[1][2] This document provides detailed protocols for the synthesis of high-quality single crystals of ammonium cobalt(II) sulfate, a compound utilized as a spectroscopic standard, in cobalt plating, and in the ceramics industry.[3] The crystals typically present as pink to red monoclinic prisms.[3][4]

Physicochemical Data

A summary of the key quantitative data for ammonium cobalt(II) sulfate is presented below. This data is essential for understanding the material properties and for designing the crystallization experiments.

Table 1: Physical and Chemical Properties of Ammonium Cobalt(II) Sulfate Hexahydrate

| Property | Value |

| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O[1] |

| Molecular Weight | 395.23 g/mol [1][3] |

| Appearance | Pink to red crystalline solid[1][3] |

| Crystal System | Monoclinic[2][5] |

| Space Group | P2₁/a or P2₁/c[2][5] |

| Density | 1.902 g/mL at 25°C[3][6] |

| Decomposition Temp. | ~120°C[1][6] |

| Solubility | Soluble in water, insoluble in alcohol[3][6] |

Table 2: Solubility of Ammonium Cobalt(II) Sulfate in Water[7]

| Temperature | Solubility (g / 100 g water) |

| 0°C (273.15 K) | ~8.92 |

| 10°C (283.15 K) | ~13.98 |

| 20°C (293.15 K) | ~19.54 |

Experimental Protocols

Two primary methods for growing single crystals of ammonium cobalt(II) sulfate are detailed below: slow evaporation and slow cooling.

Protocol 1: Crystal Growth by Slow Evaporation

This is the most common and straightforward method for obtaining single crystals with well-defined faces.[8]

1. Materials and Reagents:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or hexahydrate (CoSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water[1]

-

Beakers or crystallizing dishes

-

Stirring rod

-

Hot plate

-

Filter paper

-

Nylon thread or fishing line

-

Protective gloves and eyewear

2. Saturated Solution Preparation:

-

Prepare a stoichiometric mixture of cobalt(II) sulfate and ammonium sulfate. Several literature examples are provided in the table below.

Table 3: Reagent Quantities for Saturated Solution

| Cobalt(II) Sulfate | Ammonium Sulfate | Deionized Water | Source |

| 93 g (CoSO₄·6H₂O) | 46.5 g | 400 mL (hot) | [9][10][11] |

| 14.0 g (CoSO₄·7H₂O) | 6.6 g | 32.5 mL | [12] |

| Stoichiometric amounts | 33.43 g | Use minimal hot water | [7] |

-

Separately dissolve the cobalt(II) sulfate and ammonium sulfate in hot deionized water.[7]

-

Combine the two solutions while stirring intensely.[7] Due to the high solubility of the product, it is recommended to use a minimal amount of hot water to ensure saturation.[7]

-

Filter the hot, saturated solution to remove any impurities or undissolved solids.

3. Seed Crystal Formation:

-

Pour the filtered solution into a clean crystallizing dish or beaker.

-

Cover the container with a piece of filter paper to prevent dust contamination while allowing for slow evaporation.

-

Leave the solution undisturbed for 24-48 hours. Small seed crystals will form at the bottom of the container as the solvent evaporates.[11]

4. Single Crystal Growth:

-

Carefully decant the supernatant solution into a new, clean container.

-

Select a single, well-formed, transparent seed crystal from the bottom of the original container.[11]

-

Tie the selected seed crystal to a thin nylon thread.

-

Suspend the seed crystal in the decanted saturated solution, ensuring it is fully submerged and not touching the sides or bottom of the container.

-

Cover the container again and allow the solution to evaporate slowly at a constant temperature (e.g., room temperature). The main crystal will grow in size over several days to weeks.[11]

5. Harvesting and Storage:

-

Once the crystal has reached the desired size, carefully remove it from the solution.

-

Gently dry the crystal with a soft, lint-free cloth or paper towel.

-

To protect the crystal from dehydration and degradation, it can be coated with a clear varnish or stored in a sealed container with a small amount of the mother liquor or in mineral oil.[7][13]

Protocol 2: Crystal Growth by Slow Cooling

This method relies on the principle that the solubility of ammonium cobalt(II) sulfate decreases as the temperature is lowered.

1. Saturated Solution Preparation:

-

Prepare a saturated solution at an elevated temperature (e.g., 50°C) as described in Protocol 1, Step 2.[1] It is crucial to ensure the solution is fully saturated at this higher temperature.

2. pH Adjustment (Optional but Recommended):

-

For higher quality crystals, adjust the pH of the solution to between 4 and 6 to prevent the hydrolysis of Co²⁺ ions.[1]

-

The addition of a small amount of baking soda (~1g per 100g of solution) can help precipitate impurities like iron salts. The solution should be left to stand and then filtered.[7]

3. Crystal Growth:

-

Place the hot, saturated solution in a well-insulated container (e.g., a dewar flask or a styrofoam box) to ensure a very slow cooling rate.

-

A controlled cooling rate of 0.1–0.5°C per hour is recommended to enhance crystal quality and minimize impurities.[1]

-

As the solution slowly cools to room temperature, the decreasing solubility will cause the ammonium cobalt(II) sulfate to crystallize out of the solution.

4. Harvesting and Storage:

-

Once the solution has reached room temperature and crystal growth has ceased, harvest the crystals as described in Protocol 1, Step 5.

Visualized Workflows and Relationships

References

- 1. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. Ammonium cobalt(II) sulfate hexahydrate | 13586-38-4 [chemicalbook.com]

- 7. Cobalt(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. youtube.com [youtube.com]

- 12. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]

- 13. Cobalt(II) sulfate - Crystal growing [en.crystalls.info]

Application Notes and Protocols: Ammonium Cobalt Sulfate in Electroplating

For Researchers, Scientists, and Drug Development Professionals